molecular formula C13H22O4 B14496237 2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester CAS No. 64996-86-7

2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester

Cat. No.: B14496237
CAS No.: 64996-86-7
M. Wt: 242.31 g/mol
InChI Key: RACHNOYRFOCRLS-UHFFFAOYSA-N
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Description

2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester is a chemical compound with the molecular formula C12H20O4. It is known for its unique structure, which includes a furan ring and an octanoic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester typically involves the esterification of 2-Furanoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester involves its interaction with various molecular targets. The furan ring and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its biological activity and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester is unique due to its specific ester group and the length of its carbon chain. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry .

Properties

CAS No.

64996-86-7

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 8-(5-oxooxolan-2-yl)octanoate

InChI

InChI=1S/C13H22O4/c1-16-12(14)8-6-4-2-3-5-7-11-9-10-13(15)17-11/h11H,2-10H2,1H3

InChI Key

RACHNOYRFOCRLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC1CCC(=O)O1

Origin of Product

United States

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